N-(1-cyanocyclohexyl)-N-methyl-2-[5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide
Description
N-(1-cyanocyclohexyl)-N-methyl-2-[5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide is a complex organic compound with a unique structure that includes a cyanocyclohexyl group, a pyridinyl group, and an oxadiazole ring
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-N-methyl-2-(5-oxo-3-pyridin-2-yl-1,2,4-oxadiazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-21(17(12-18)8-4-2-5-9-17)14(23)11-22-15(20-25-16(22)24)13-7-3-6-10-19-13/h3,6-7,10H,2,4-5,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOTWIIUAUBHSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CN1C(=NOC1=O)C2=CC=CC=N2)C3(CCCCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclohexyl)-N-methyl-2-[5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate nitrile oxide under controlled conditions.
Introduction of the pyridinyl group: This step involves the coupling of the oxadiazole intermediate with a pyridine derivative, often using a palladium-catalyzed cross-coupling reaction.
Attachment of the cyanocyclohexyl group: This final step can be accomplished through a nucleophilic substitution reaction, where the cyanocyclohexyl moiety is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclohexyl)-N-methyl-2-[5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to a more saturated form.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridinyl or cyanocyclohexyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while reduction could produce more saturated derivatives.
Scientific Research Applications
N-(1-cyanocyclohexyl)-N-methyl-2-[5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific biological pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Research: It serves as a model compound for studying the reactivity and properties of oxadiazole derivatives.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclohexyl)-N-methyl-2-[5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **N-(1-cyanocyclohexyl)-N-methyl-2-[5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide shares structural similarities with other oxadiazole derivatives, such as:
- 3-methoxyphenylboronic acid
- 4-methoxyphenylboronic acid
- 3-cyanophenylboronic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
